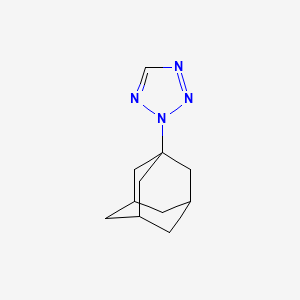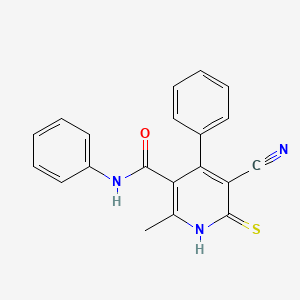
(4-Butan-2-ylpiperazin-1-yl)-(2-fluorophenyl)methanone;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Butan-2-ylpiperazin-1-yl)-(2-fluorophenyl)methanone;oxalic acid is a complex organic compound that combines a piperazine derivative with a fluorinated aromatic ketone and oxalic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Butan-2-ylpiperazin-1-yl)-(2-fluorophenyl)methanone typically involves the reaction of 4-butan-2-ylpiperazine with 2-fluorobenzoyl chloride under anhydrous conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors could also be explored to improve efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(4-Butan-2-ylpiperazin-1-yl)-(2-fluorophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The piperazine ring can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Oxidized piperazine derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, (4-Butan-2-ylpiperazin-1-yl)-(2-fluorophenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between fluorinated aromatic compounds and biological macromolecules. It may also serve as a probe for investigating the role of piperazine derivatives in biological systems.
Medicine
In medicinal chemistry, (4-Butan-2-ylpiperazin-1-yl)-(2-fluorophenyl)methanone is of interest due to its potential pharmacological properties. It may be explored as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry
In industry, this compound can be used in the development of new materials with unique properties, such as enhanced stability or specific reactivity.
Mechanism of Action
The mechanism of action of (4-Butan-2-ylpiperazin-1-yl)-(2-fluorophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, while the fluorinated aromatic ring can enhance binding affinity and specificity. The exact pathways and targets would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (4-Butylpiperazin-1-yl)-(2-fluorophenyl)methanone
- (4-Methylpiperazin-1-yl)-(2-fluorophenyl)methanone
- (4-Ethylpiperazin-1-yl)-(2-fluorophenyl)methanone
Uniqueness
(4-Butan-2-ylpiperazin-1-yl)-(2-fluorophenyl)methanone is unique due to the presence of the butan-2-yl group on the piperazine ring, which can influence its chemical reactivity and biological activity. The fluorinated aromatic ring also contributes to its distinct properties, such as increased lipophilicity and potential for specific interactions with biological targets.
Properties
IUPAC Name |
(4-butan-2-ylpiperazin-1-yl)-(2-fluorophenyl)methanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O.C2H2O4/c1-3-12(2)17-8-10-18(11-9-17)15(19)13-6-4-5-7-14(13)16;3-1(4)2(5)6/h4-7,12H,3,8-11H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCYVMKYWUZUQSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1CCN(CC1)C(=O)C2=CC=CC=C2F.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-5-methoxy-N-(thiophen-3-ylmethyl)benzamide](/img/structure/B5091938.png)
![5-[(2,6-difluorophenoxy)methyl]-N-(3-fluoro-4-methylbenzyl)-3-isoxazolecarboxamide](/img/structure/B5091940.png)
![3-ethyl-5-({1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5091954.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(4-methylphenyl)thiourea](/img/structure/B5091974.png)
![N~1~-(4-fluorophenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5091979.png)
![2-amino-4-(5-bromo-2-furyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5091980.png)
![1-[(4-biphenylyloxy)acetyl]-4-phenylpiperazine](/img/structure/B5091988.png)

![1-[(6-Iodoquinazolin-4-yl)amino]propan-2-ol](/img/structure/B5091999.png)
![N-(2-methoxyphenyl)tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B5092006.png)
![3-chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5092019.png)
![(2-chlorophenyl)[5-hydroxy-3-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B5092035.png)
![N-[2-(4-ethyl-1,3-thiazol-2-yl)ethyl]-6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5092039.png)
